molecular formula C15H12F3NO5S B2932000 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926223-80-5

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B2932000
CAS No.: 926223-80-5
M. Wt: 375.32
InChI Key: VQNRPXDLKCXQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTFB belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic effects.

Mechanism of Action

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid in lab experiments is its ability to inhibit the activity of COX enzymes, which makes it a useful tool for studying the role of prostaglandins in inflammation and pain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of this compound's potential use in the treatment of cancer. Additionally, the role of this compound in other physiological processes, such as wound healing and tissue repair, warrants further investigation.

Synthesis Methods

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid can be synthesized through a multi-step process starting with the reaction of 2-trifluoromethoxyaniline with 5-bromosalicylic acid. The resulting intermediate is then reacted with methylsulfamoyl chloride to yield this compound. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. This compound has also been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

5-(methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5S/c1-19-25(22,23)9-6-7-10(12(8-9)14(20)21)11-4-2-3-5-13(11)24-15(16,17)18/h2-8,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNRPXDLKCXQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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